molecular formula C6H6Br2N4 B6344589 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile CAS No. 1240572-96-6

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B6344589
CAS No.: 1240572-96-6
M. Wt: 293.95 g/mol
InChI Key: ZICHRHYYFTYMOX-UHFFFAOYSA-N
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Description

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable butanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHRHYYFTYMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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